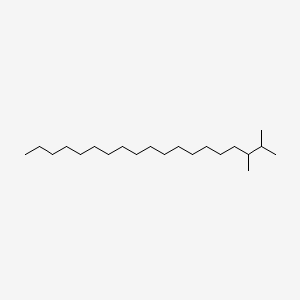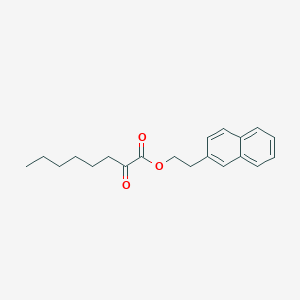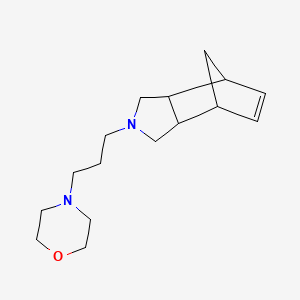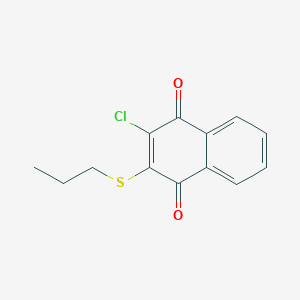
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is an organic compound derived from naphthalene It features a naphthoquinone core with a chlorine atom at the 2-position and a propylsulfanyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with a propylsulfanyl reagent. One common method is the nucleophilic substitution reaction where 2-chloro-1,4-naphthoquinone reacts with propylthiol in the presence of a base such as sodium carbonate in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinone core can be reduced to hydroquinone or oxidized further under specific conditions.
Addition Reactions: The double bonds in the quinone ring can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles, typically in the presence of a base like sodium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthoquinones can be formed.
Reduction Products: The major product is typically the corresponding hydroquinone.
Oxidation Products: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学的研究の応用
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive quinone core.
作用機序
The mechanism of action of 2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is primarily related to its quinone core. Quinones are known to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. This property is exploited in antimicrobial and anticancer research, where the compound can target and kill pathogenic cells .
類似化合物との比較
Similar Compounds
2-Chloro-1,4-naphthoquinone: Lacks the propylsulfanyl group but shares the quinone core and chlorine substitution.
3-(Propylsulfanyl)-1,4-naphthoquinone: Similar structure but without the chlorine atom.
2-Chloro-3-(methylsulfanyl)naphthalene-1,4-dione: Similar structure with a methylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
2-Chloro-3-(propylsulfanyl)naphthalene-1,4-dione is unique due to the combination of the chlorine atom and the propylsulfanyl group, which can influence its reactivity and biological activity
特性
CAS番号 |
78490-03-6 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC名 |
2-chloro-3-propylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2S/c1-2-7-17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 |
InChIキー |
CSXVTXZLWWGNFP-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



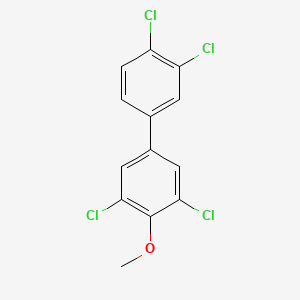
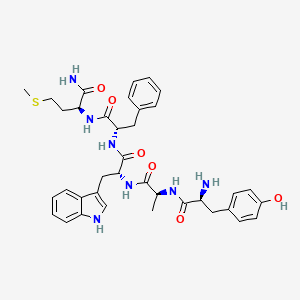

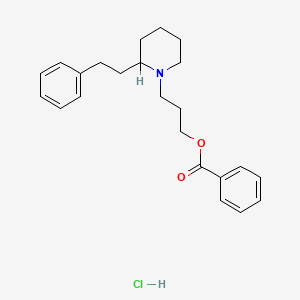
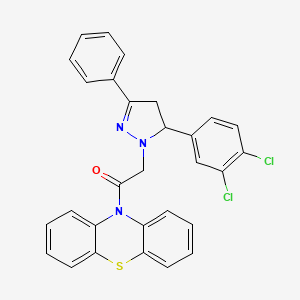
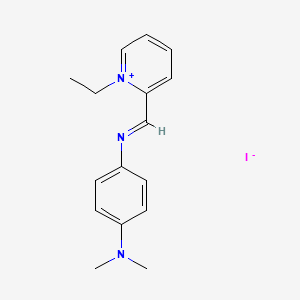
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
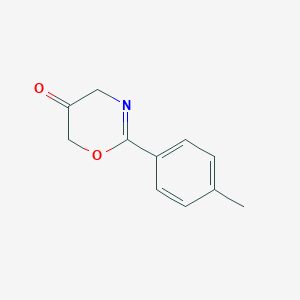
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
